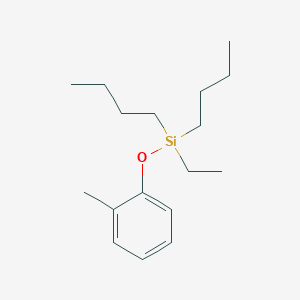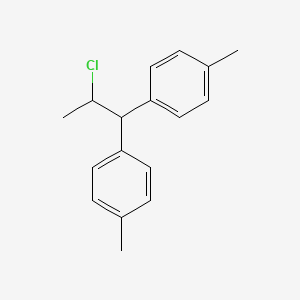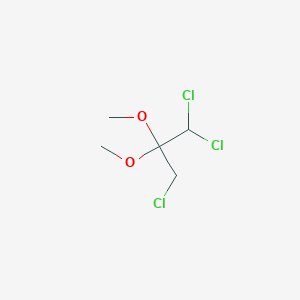
Dibutyl(ethyl)(2-methylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(ethyl)(2-methylphenoxy)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl(ethyl)(2-methylphenoxy)silane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide . The reaction is typically carried out under basic conditions, using sodium hydride (NaH) or potassium hydride (KH) as the base to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods
Industrial production of this compound often involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, using efficient reaction conditions and purification techniques. The choice of solvents and reaction temperatures is crucial to ensure the desired product is obtained with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(ethyl)(2-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced using hydride donors such as tris(trimethylsilyl)silane.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydride donors like tris(trimethylsilyl)silane are used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with reduced silicon centers.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(ethyl)(2-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of dibutyl(ethyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a versatile reagent in chemical reactions . The phenoxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Dibutyl(ethyl)(2-methylphenoxy)silane is unique due to its specific combination of butyl, ethyl, and phenoxy groups attached to the silicon atom. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
59280-19-2 |
|---|---|
Formule moléculaire |
C17H30OSi |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
dibutyl-ethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C17H30OSi/c1-5-8-14-19(7-3,15-9-6-2)18-17-13-11-10-12-16(17)4/h10-13H,5-9,14-15H2,1-4H3 |
Clé InChI |
MQIIGYUWDNDOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CC)(CCCC)OC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)



![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
